Sodium 4-(4-methyl-1,3-thiazol-2-yl)butanoate
Overview
Description
Sodium 4-(4-methyl-1,3-thiazol-2-yl)butanoate is a chemical compound with the molecular formula C8H10NO2SNa. It is known for its diverse applications in various fields, including chemistry, biology, and medicine. The compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, making it a versatile moiety in medicinal chemistry .
Mechanism of Action
Target of Action
Thiazole derivatives, which include sodium 4-(4-methyl-1,3-thiazol-2-yl)butanoate, have been found to interact with a variety of biological targets .
Mode of Action
Thiazole derivatives have been shown to interact with their targets in various ways, leading to a range of biological effects .
Biochemical Pathways
Thiazole derivatives have been found to impact a variety of biochemical pathways .
Result of Action
Thiazole derivatives have been associated with a range of biological activities .
Biochemical Analysis
Biochemical Properties
Sodium 4-(4-methyl-1,3-thiazol-2-yl)butanoate plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as a substrate or inhibitor for specific enzymes, thereby modulating metabolic pathways. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and hydrophobic interactions .
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling cascades, leading to changes in cellular responses such as proliferation, differentiation, or apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It may bind to enzymes, leading to their inhibition or activation. Additionally, it can affect gene expression by interacting with transcription factors or other regulatory proteins. These interactions result in changes in cellular function and metabolic processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating metabolic pathways or enhancing cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it may act as a substrate for specific enzymes, leading to the production of metabolites that play crucial roles in cellular function and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. It may interact with transporters or binding proteins, facilitating its movement across cellular membranes. Additionally, its localization and accumulation within specific tissues can affect its overall efficacy and function .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interactions with biomolecules and its overall impact on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 4-(4-methyl-1,3-thiazol-2-yl)butanoate typically involves the reaction of 4-methyl-1,3-thiazole with butanoic acid in the presence of a sodium base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting 4-methylthiazole with appropriate reagents.
Esterification: The thiazole derivative is then esterified with butanoic acid.
Neutralization: The ester is neutralized with a sodium base to form the sodium salt of the compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to maximize yield and purity. The compound is typically produced in powder form and stored under controlled conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: Sodium 4-(4-methyl-1,3-thiazol-2-yl)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to its corresponding dihydrothiazole derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiazole ring is substituted with different functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed:
Sulfoxides and Sulfones: Formed through oxidation reactions.
Dihydrothiazole Derivatives: Formed through reduction reactions.
Substituted Thiazoles: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Sodium 4-(4-methyl-1,3-thiazol-2-yl)butanoate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Comparison with Similar Compounds
Methyl 4-(4-methyl-1,3-thiazol-2-yl)butanoate: A methyl ester derivative with similar chemical properties.
Aztreonam: A thiazole-containing antibiotic used to treat Gram-negative bacterial infections.
Uniqueness: Sodium 4-(4-methyl-1,3-thiazol-2-yl)butanoate stands out due to its sodium salt form, which enhances its solubility and bioavailability. This makes it more effective in certain applications compared to its ester derivatives and other thiazole-containing compounds .
Properties
IUPAC Name |
sodium;4-(4-methyl-1,3-thiazol-2-yl)butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S.Na/c1-6-5-12-7(9-6)3-2-4-8(10)11;/h5H,2-4H2,1H3,(H,10,11);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZYMQZFQXLWIIA-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CCCC(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10NNaO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.